molecular formula C6H11ClO3S B1423322 Oxan-3-ylmethanesulfonyl chloride CAS No. 1341053-94-8

Oxan-3-ylmethanesulfonyl chloride

Cat. No. B1423322
M. Wt: 198.67 g/mol
InChI Key: YTHRZAPEMAIYIV-UHFFFAOYSA-N
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Description

Oxan-3-ylmethanesulfonyl chloride is a chemical compound used for pharmaceutical testing .

Scientific Research Applications

Advanced Oxidation Processes

  • Persulfate-Based Advanced Oxidation: Research on persulfate-based advanced oxidation processes (AOPs) has identified them as viable alternatives for water treatment, capable of degrading a wide range of organic pollutants. These processes can involve different in-situ generated oxidants and non-radical oxidation pathways, offering new avenues for water purification technologies (Lee, von Gunten, & Kim, 2020).

Antioxidant Activity Analysis

  • Determining Antioxidant Activity: A review of analytical methods for determining antioxidant activity highlights the importance of various assays in assessing the capabilities of antioxidants. Techniques such as ORAC, HORAC, TRAP, and others based on spectrophotometry play a crucial role in understanding antioxidant properties, which could be relevant for compounds like Oxan-3-ylmethanesulfonyl chloride (Munteanu & Apetrei, 2021).

Photocatalytic Water Splitting

  • Heterogeneous Photocatalysts for Water Splitting: This critical review provides insights into photocatalytic materials for water splitting, a process critical for hydrogen production and environmental remediation. The discussion on metal oxides, sulfides, and nitrides as photocatalysts could offer parallels for the application of Oxan-3-ylmethanesulfonyl chloride in similar contexts (Kudo & Miseki, 2009).

Chemical Synthesis and Reactions

  • Trifluoromethanesulfonyl Chloride Reactions: The use of trifluoromethanesulfonyl chloride in various chemical reactions, including the formation of bonds and enantioselective chlorination, offers insights into the chemical versatility of sulfonyl chlorides. This information may be extrapolated to understand the potential reactivity and applications of Oxan-3-ylmethanesulfonyl chloride in synthesis and modification of organic compounds (Chachignon, Guyon, & Cahard, 2017).

Safety And Hazards

Oxan-3-ylmethanesulfonyl chloride is classified as dangerous. It may cause severe skin burns and eye damage, respiratory irritation, and may be fatal if inhaled. It is also toxic if swallowed or in contact with skin .

properties

IUPAC Name

oxan-3-ylmethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3S/c7-11(8,9)5-6-2-1-3-10-4-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHRZAPEMAIYIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxan-3-ylmethanesulfonyl chloride

CAS RN

1341053-94-8
Record name oxan-3-ylmethanesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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